molecular formula C16H22FNO3 B13677082 1-Boc-3-(2-fluoro-6-methoxyphenyl)pyrrolidine

1-Boc-3-(2-fluoro-6-methoxyphenyl)pyrrolidine

Cat. No.: B13677082
M. Wt: 295.35 g/mol
InChI Key: NRJLFOLPYGFJQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(2-fluoro-6-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups such as halogens or alkyl groups .

Scientific Research Applications

1-Boc-3-(2-fluoro-6-methoxyphenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-fluoro-6-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-3-(2-fluoro-6-methoxyphenyl)pyrrolidine is unique due to the presence of the Boc protecting group and the 2-fluoro-6-methoxyphenyl substituent. These features enhance its stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C16H22FNO3

Molecular Weight

295.35 g/mol

IUPAC Name

tert-butyl 3-(2-fluoro-6-methoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-9-8-11(10-18)14-12(17)6-5-7-13(14)20-4/h5-7,11H,8-10H2,1-4H3

InChI Key

NRJLFOLPYGFJQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2F)OC

Origin of Product

United States

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